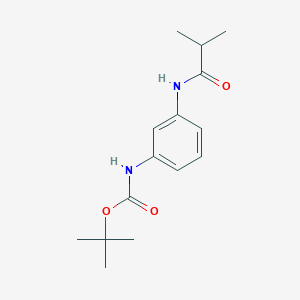![molecular formula C19H25N3O3S B268805 N-(cyclohexylcarbonyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B268805.png)
N-(cyclohexylcarbonyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylcarbonyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is a chemical compound that has been extensively used in scientific research for its various applications in the field of biochemistry and pharmacology. This compound is commonly referred to as CMPTU and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of CMPTU involves the inhibition of various enzymes such as carbonic anhydrase and urease. This compound binds to the active site of these enzymes and prevents their catalytic activity. It has also been shown to inhibit the activity of various cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
CMPTU has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase and urease, anti-inflammatory and analgesic effects, and the inhibition of cytokines and chemokines. This compound has also been shown to have antitumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMPTU in lab experiments include its potent inhibitory effects on various enzymes and its anti-inflammatory and analgesic effects. However, the limitations of using CMPTU in lab experiments include its potential toxicity and the need for further research to determine its long-term effects.
Orientations Futures
There are several future directions for the use of CMPTU in scientific research, including its potential use as an antitumor agent, its use in the treatment of inflammatory diseases, and its use in the development of new therapies for various diseases. Further research is needed to determine the long-term effects of CMPTU and to optimize its use in various applications.
Conclusion:
In conclusion, CMPTU is a chemical compound that has been extensively used in scientific research for its various applications in the field of biochemistry and pharmacology. This compound has been synthesized using various methods and has been shown to have potent inhibitory effects on various enzymes, anti-inflammatory and analgesic effects, and antitumor effects in animal models. Further research is needed to determine the long-term effects of CMPTU and to optimize its use in various applications.
Méthodes De Synthèse
CMPTU can be synthesized using various methods, including the reaction of cyclohexyl isocyanate with 4-(4-morpholinylcarbonyl)phenyl isothiocyanate. The reaction takes place in the presence of a solvent such as acetonitrile, and the resulting product is purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
CMPTU has been extensively used in scientific research for its various applications in the field of biochemistry and pharmacology. This compound has been shown to have potent inhibitory effects on various enzymes such as carbonic anhydrase and urease. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Propriétés
Nom du produit |
N-(cyclohexylcarbonyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea |
|---|---|
Formule moléculaire |
C19H25N3O3S |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H25N3O3S/c23-17(14-4-2-1-3-5-14)21-19(26)20-16-8-6-15(7-9-16)18(24)22-10-12-25-13-11-22/h6-9,14H,1-5,10-13H2,(H2,20,21,23,26) |
Clé InChI |
SESUQLSEZZWZLQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
SMILES canonique |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)

![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)
![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)
![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268748.png)